5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester
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Overview
Description
5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester is an organoboron compound with the molecular formula C13H17BFNO4 . This compound is a derivative of pyridine and contains both fluorine and boronic acid ester functionalities. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 5-fluoro-2-(methoxycarbonyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the coupling reaction.
Protic Solvents: Used in protodeboronation reactions.
Major Products
Coupling Products: The major products of Suzuki-Miyaura coupling are biaryl or aryl-alkyl compounds.
Deboronated Products: The major products of protodeboronation are the corresponding hydrocarbons.
Scientific Research Applications
5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine and methoxycarbonyl groups.
2-(Methoxycarbonyl)pyridine-4-boronic Acid Pinacol Ester: Similar but lacks the fluorine atom.
5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic Acid: Similar but lacks the pinacol ester group.
Uniqueness
5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester is unique due to the presence of both fluorine and boronic acid ester functionalities, which enhance its reactivity and versatility in organic synthesis. The combination of these groups allows for selective reactions and the formation of complex molecules that are not easily accessible with other compounds .
Properties
IUPAC Name |
(5-fluoro-2-methoxycarbonylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)6-2-4(8(12)13)5(9)3-10-6/h2-3,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBVQHCMNVCFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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